azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
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Overview
Description
The compound “azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate” is a complex organic molecule It features multiple functional groups, including hydroxyl, phosphonooxy, and ester groups, as well as a long hydrocarbon chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting with the preparation of the cyclohexyl core, followed by the introduction of the phosphonooxy and hydroxyl groups. The final steps would involve esterification to attach the octadecanoyloxy and icosa-tetraenoate chains. Each step would require specific reagents and conditions, such as:
Cyclohexyl Core Preparation: This could involve cyclization reactions using appropriate precursors.
Introduction of Phosphonooxy and Hydroxyl Groups: Phosphorylation and hydroxylation reactions using reagents like phosphorus oxychloride and hydrogen peroxide.
Esterification: Using reagents like octadecanoic acid and icosa-tetraenoic acid in the presence of catalysts like sulfuric acid.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds using hydrogenation.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: New esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological membranes or enzymes due to its amphiphilic nature.
Medicine
In medicine, it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the formulation of specialty chemicals, surfactants, or as a precursor for advanced materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Phospholipids: Similar in having a phosphate group and long hydrocarbon chains.
Glycolipids: Similar in having sugar moieties and long hydrocarbon chains.
Fatty Acid Esters: Similar in having ester linkages and long hydrocarbon chains.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and the presence of multiple double bonds in the hydrocarbon chain, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C47H88NO19P3 |
---|---|
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-47-43(51)45(64-67(53,54)55)42(50)46(44(47)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+; |
InChI Key |
DBRCPLRBNANLEP-YRFPRATISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N |
Origin of Product |
United States |
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